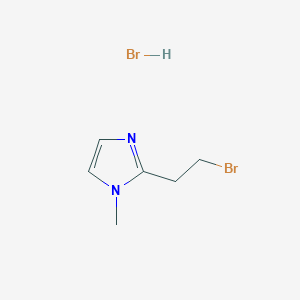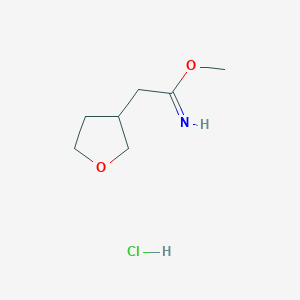
Benzyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate
Overview
Description
Benzyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H19N3O3 . It is a derivative of N-Boc piperazine .
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, has been reported. These compounds were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis
The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis. The molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate is L-shaped with the molecule being twisted at the C10 atom .Chemical Reactions Analysis
Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Scientific Research Applications
Synthesis and Antiviral Applications
A study by Al-Masoudi et al. (2007) focused on developing new non-nucleoside reverse transcriptase inhibitors targeting HIV. The research involved synthesizing a series of derivatives from "Benzyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate" to evaluate their anti-HIV-1 and anti-HIV-2 activities, highlighting its potential application in antiviral drug development Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007.
Chemical Synthesis and Characterization
Research by Renee and Vaughan (2014) explored the synthesis and characterization of various piperazine derivatives, including "this compound." This work contributes to the chemical understanding and potential applications of such compounds in medicinal chemistry LittleVanessa Renee & VaughanKeith, 2014.
Antimicrobial and Antibacterial Studies
Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine, including "this compound," and evaluated their antibacterial and antifungal activities. The study provides insights into the potential use of these compounds in developing new antimicrobial agents B. Kulkarni et al., 2016.
Anticholinesterase and Antituberculosis Activity
Mohsen et al. (2014) synthesized benzothiazole derivatives bearing piperazine and thiocarbamate moieties, including "this compound," to investigate their anticholinesterase properties. This research signifies the compound's relevance in studying neurological disorders like Alzheimer's disease U. Mohsen et al., 2014.
Anticancer and Antiproliferative Effects
A study by Al-Soud et al. (2010) synthesized and evaluated a series of derivatives for their in vitro antiproliferative activity against human tumor-derived cell lines, including HIV. This research underscores the potential of "this compound" derivatives in cancer therapy Y. Al-Soud et al., 2010.
Future Directions
Piperazine is one of the most frequently found scaffolds in small-molecule FDA-approved drugs. Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .
Properties
IUPAC Name |
benzyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c15-13(18)10-16-6-8-17(9-7-16)14(19)20-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIKIMMJXBYFSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate](/img/structure/B1381614.png)
![2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1381615.png)
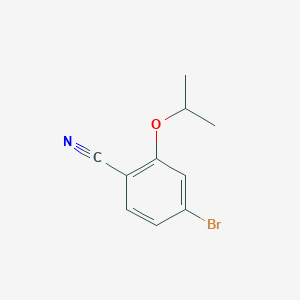
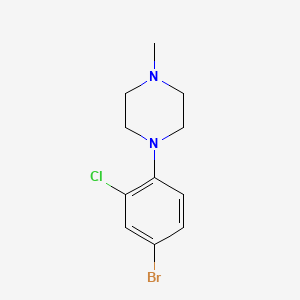

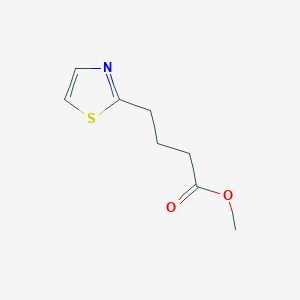
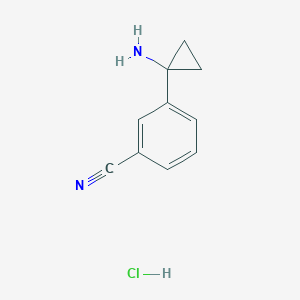



![7-Bromothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1381626.png)
